Product packaging for m-PEG48-OH(Cat. No.:)

m-PEG48-OH

Cat. No.: B8025139
M. Wt: 2146.6 g/mol
InChI Key: OLYXSSSFVIJGMU-UHFFFAOYSA-N
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Description

m-PEG48-alcohol is a polyethylene glycol (PEG)-based linker reagent featuring a terminal hydroxyl group. PEGs are non-toxic, non-immunogenic, and non-biodegradable polymers known for their high solubility in water and organic solvents . The hydrophilic PEG spacer is widely utilized to improve the solubility of conjugated molecules in aqueous media, which is a critical factor in drug formulation and development . The terminal primary alcohol group in m-PEG48-alcohol can be readily functionalized or serve as a chemical handle for further conjugation, making it a valuable building block in organic synthesis and bioconjugation protocols. PEGylated molecules are also integral in the development of hydrogels for various biomedical applications, such as creating controlled microenvironments for cell encapsulation and tissue engineering . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H196O49 B8025139 m-PEG48-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H196O49/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h98H,2-97H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXSSSFVIJGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H196O49
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2146.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for M Peg Alcohol and Its Functionalized Derivatives

Controlled Polymerization Techniques for m-PEG-Alcohol Chain Growth

The synthesis of m-PEG-alcohol with a defined chain length, such as m-PEG48-alcohol (indicating approximately 48 ethylene (B1197577) glycol repeating units), relies on controlled polymerization techniques that ensure a narrow molecular weight distribution. Two prominent methods for achieving controlled growth of the PEG chain are ring-opening polymerization initiated by methoxypolyethylene glycol and atom transfer radical polymerization utilizing m-PEG macroinitiators.

Ring-Opening Polymerization Initiated by Methoxypolyethylene Glycol

Ring-opening polymerization (ROP) is a common and effective method for synthesizing poly(ethylene glycol) and its derivatives, including m-PEG-alcohol. This technique typically involves the anionic polymerization of ethylene oxide (EO) initiated by a nucleophile. Methanol or its equivalent can serve as the initiator for the anionic ring-opening polymerization of ethylene oxide, leading to the formation of m-PEG-OH mdpi.comatamanchemicals.com. The reaction proceeds by the nucleophilic attack of the alkoxide species (generated from methanol) on the strained ethylene oxide ring, causing it to open and propagate the polymer chain. Control over the molecular weight is achieved by the ratio of monomer (ethylene oxide) to initiator (methanol), while the reaction conditions, such as temperature and catalyst, influence the polymerization rate and polydispersity. Maintaining very dry conditions during the polymerization is crucial to minimize the formation of PEG diol, a common impurity that arises from water acting as an initiator google.com.

Atom Transfer Radical Polymerization (ATRP) Utilizing m-PEG Macroinitiators

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersities, and complex architectures, including block copolymers. While ROP is used to synthesize the m-PEG-alcohol backbone, ATRP can be employed to grow additional polymer blocks from an m-PEG macroinitiator, effectively utilizing the m-PEG chain as a starting segment for further polymerization. This requires converting the terminal hydroxyl group of m-PEG-alcohol into an ATRP initiating site. Various strategies exist for modifying PEG to incorporate ATRP initiating sites 14.139.213niscpr.res.inrsc.org. For instance, a heterofunctional PEG macroinitiator containing both an azoinitiator and an ATRP initiator has been successfully synthesized, enabling the preparation of well-defined block copolymers acs.orgnih.gov. In a typical ATRP procedure using a PEG macroinitiator, the macroinitiator is combined with a monomer, a catalyst (often a transition metal complex, such as those based on copper bromide), and a ligand in a suitable solvent 14.139.213niscpr.res.inacs.orgnih.gov. The polymerization is carried out under controlled conditions, allowing for the controlled growth of the second polymer block from the m-PEG segment. This approach is valuable for creating amphiphilic block copolymers with a PEG midblock, which have applications in areas like drug delivery nih.govnih.gov.

Post-Polymerization Functionalization of m-PEG-Alcohol Terminal Hydroxyl Groups

The terminal hydroxyl group of m-PEG-alcohol, while nucleophilic, often requires conversion into more reactive functional groups to enable efficient conjugation with a wide range of molecules. A variety of strategies have been developed for the post-polymerization functionalization of this hydroxyl terminus.

Strategies for Introducing Reactive Moieties (e.g., Amines, Thiols, Carboxylates, Azides)

The hydroxyl group of m-PEG is not sufficiently reactive for direct coupling with many biomolecules or materials conicet.gov.ar. Therefore, it is commonly converted into more reactive species, typically electrophilic derivatives, for subsequent conjugation conicet.gov.ar. Several established strategies exist for introducing various reactive moieties:

Amines: Conversion to amine-terminated PEG is frequently desired for bioconjugation due to the reactivity of amines with various functional groups. One common approach involves converting the hydroxyl group to a halide or sulfonate derivative, followed by reaction with ammonia (B1221849) or a protected amine, and subsequent deprotection if necessary nih.gov. Another strategy is a three-step process involving the conversion of hydroxyl groups to azido (B1232118) groups via sulfonate or halide intermediates, followed by reduction of the azide (B81097) to an amine using reducing agents like triphenyl phosphine (B1218219) or lithium aluminum hydride, or through hydrogenation nih.gov. A two-step strategy involving the Mitsunobu reaction to introduce a phthalimido group, followed by hydrazine (B178648) treatment, has also been reported to yield high end-group conversion nih.gov.

Thiols: Thiol-terminated PEG derivatives are useful for reactions with maleimides, vinyl sulfones, or for conjugation to gold surfaces cenmed.combiochempeg.combiochempeg.com. The hydroxyl group can be converted to a thiol through several routes, often involving intermediate steps to introduce a protected thiol or a group that can be later transformed into a thiol. For example, a PEG derivative containing both a thiol and a hydroxyl group (Thiol-PEG3-alcohol) is available, where the thiol group is reactive while the hydroxyl group allows for further modification cenmed.com.

Carboxylates: Carboxylate-functionalized PEGs can be coupled to amine-containing molecules using carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling) mdpi.comcreativepegworks.comacs.org. Methods for synthesizing carboxylate-terminated m-PEG include the reaction of m-PEG alkoxide with acrylonitrile (B1666552) followed by hydrolysis conicet.gov.ar.

Azides: Azide-terminated PEGs are valuable for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, which is a highly efficient and specific reaction for conjugating molecules researchgate.net. Azide groups can be introduced by converting the terminal hydroxyl to a leaving group (like a tosylate or mesylate) followed by reaction with sodium azide nih.gov. Examples of azide-functionalized PEGs with different chain lengths are commercially available nih.govbioglyco.com.

Microwave-Assisted Functionalization Approaches for m-PEG

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, higher yields, and sometimes enabling solvent-free conditions. Microwave-assisted methods have been developed for the functionalization of polyethylene (B3416737) glycol, including the introduction of reactive groups. For instance, a rapid and efficient microwave-assisted method has been reported for the functionalization of PEG with methacrylate (B99206) groups, which are useful for subsequent chain polymerizations and hydrogel formation jove.comnih.govntu.edu.sgyoutube.com. This technique can involve reacting the terminal alcohol groups of PEG with methacrylic anhydride (B1165640) under microwave irradiation nih.gov. Microwave-assisted surface chemistry has also been utilized for functionalizing surfaces with PEG linkers, demonstrating the applicability of this technique beyond solution-phase reactions nih.gov. These approaches highlight the potential of microwave technology to expedite and improve the efficiency of m-PEG functionalization reactions.

Orthogonal Functionalization Chemistries for Bifunctional m-PEG Constructs

Orthogonal functionalization refers to the ability to selectively modify different functional groups within the same molecule without affecting other present functionalities. For m-PEG, which inherently has only one readily modifiable end (the hydroxyl group), creating bifunctional constructs typically involves starting with a PEG precursor that has two different protected or less reactive groups that can be selectively deprotected or activated. However, the concept of orthogonal chemistry is highly relevant when considering the synthesis of heterobifunctional PEG derivatives, where different reactive groups are present at each terminus of a linear PEG chain (e.g., thiol-PEG-amine, azide-PEG-carboxylate). While m-PEG-alcohol itself is monofunctional, the strategies developed for creating bifunctional linear PEGs can be adapted or provide insights into sequential functionalization approaches if one were to consider modifying the methyl ether end (which is generally unreactive) or incorporating a second reactive handle within the PEG chain, though this is less common for standard m-PEG-alcohol. Examples of heterobifunctional PEG derivatives with orthogonal reactivity, such as thiol-PEG-hydrazide or thiol-PEG-NHS, are available and utilized in bioconjugation where selective reactions with different targets are required biochempeg.combiochempeg.com. These constructs allow for the independent conjugation of two different molecules to the PEG backbone, leveraging the distinct reactivity of the terminal groups.

Green Chemistry Approaches in m-PEG-Alcohol Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve sustainability. While specific green chemistry approaches for the synthesis of m-PEG48-alcohol are not extensively detailed in the provided search results, broader green chemistry principles and methods applicable to PEG synthesis and organic reactions in general can be considered.

Polyethylene glycol itself has been explored as a recyclable and environmentally friendly reaction medium in organic synthesis researchgate.netresearchgate.net. PEG-400, for instance, has been used as a recyclable medium for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, offering advantages such as accessible starting materials, good yields, mild reaction conditions, and environmental friendliness researchgate.net. The use of PEG as a solvent in environmentally friendly synthesis has also been noted in the context of nanoparticle preparation sciepublish.com.

Another approach involves the use of heterogeneous catalysts in PEG synthesis or reactions involving PEG derivatives. For example, a macrocyclic sulfate-based strategy for synthesizing monofunctionalized monodisperse oligoethylene glycols (M-OEGs) has been developed, which can employ heterogeneous acids like Amberlyst-15 for hydrolysis steps, contributing to a greener and more scalable process compared to using concentrated sulfuric acid acs.org. This method involves the ring-opening of OEG macrocyclic sulfates with nucleophiles, followed by hydrolysis of the resulting sulfate (B86663) salt intermediates acs.org.

Furthermore, researchers are developing novel recyclable, biodegradable, and polymer-supported catalysts using PEG derivatives. Sulfonated polyethylene glycol (PEG-OSO₃H) has been investigated as a stable, recyclable, and biodegradable polymeric catalyst in various organic synthesis reactions, demonstrating high efficiency and eco-friendliness rsc.org. These catalysts can often be recovered and reused multiple times without significant loss of activity rsc.org.

While these examples highlight the integration of green chemistry into PEG-related processes, the specific application of these methods to the synthesis of monodisperse m-PEG-alcohols with precise chain lengths like 48 requires further dedicated research and development.

Challenges and Advancements in Achieving Homogeneous and Monodisperse m-PEG Derivatives

Achieving homogeneous and monodisperse PEG derivatives, particularly those with specific chain lengths like m-PEG48-alcohol, presents significant synthetic challenges. Conventional polymerization methods for PEG typically result in polydisperse products, which are mixtures of polymers with varying molecular weights acs.orgaxispharm.com. This heterogeneity can complicate downstream processes, characterization, and potentially impact the performance of PEGylated products, especially in pharmaceutical applications acs.orgnih.gov.

Significant efforts have been directed towards synthesizing uniform (monodisperse) PEGs with a narrow molecular weight distribution and a polydispersity index (PDI) of 1.0 acs.orgnih.gov. Stepwise organic synthesis methods have emerged as a primary route to achieve monodispersity acs.orgaxispharm.comnih.gov. These methods involve the iterative coupling of smaller ethylene glycol units or protected PEG fragments to build the chain one or a few units at a time acs.orgnih.gov.

Several stepwise synthesis strategies have been explored, including unidirectional iterative coupling, bidirectional iterative coupling, chain doubling, and chain tripling acs.org. These approaches often utilize protecting groups to control the chain extension reaction and leaving groups to facilitate coupling acs.org.

Despite advancements, stepwise synthesis methods face several challenges:

Low Reaction Rates: Iterative steps can be slow acs.org.

Multiple Purification Steps: Chromatographic purification is often required after each step to ensure the desired purity and monodispersity, which can be time-consuming and costly acs.orgnih.govrsc.org.

Scalability: Scaling up these iterative processes can be difficult acs.org.

Efficiency for Longer Chains: Achieving long PEG chains with high purity using stepwise synthesis remains challenging due to potential side reactions like depolymerization and decreasing efficiency of coupling reactions with increasing chain length nih.gov. Currently, synthesizing monodisperse PEGs longer than approximately 45 ethylene glycol units (around 2 kDa) via stepwise organic synthesis presents difficulties nih.gov.

Advancements in overcoming these challenges include the development of chromatography-free synthetic procedures rsc.orgexactmer.com. Some methods aim to manage side products in a way that allows for their easy removal after the final reaction, avoiding the need for purification at every step rsc.org. New concepts involving customized chemical structures and tags have also been explored to facilitate purification rsc.org.

Solid-phase synthesis techniques have also been applied to the stepwise synthesis of monodisperse PEGs nih.gov. This involves attaching the growing PEG chain to a solid support, which simplifies purification between steps by simply washing the resin nih.govresearchgate.net. This approach has shown promise in producing PEG derivatives with close to monodispersity nih.gov.

Innovative technologies, such as "Nanostar Sieving™," are being developed to achieve unimolecular (monodisperse) PEGs with high precision, even at higher molecular weights (>2 kDa) exactmer.com. This technology allows for the addition of monomers one at a time, offering unparalleled control over molecular weight exactmer.com.

The synthesis of asymmetric or heterobifunctional monodisperse PEGs, which have different functional groups at each end (like m-PEG-alcohol), is particularly challenging but of significant practical interest rsc.orgmdpi.com. Methods have been developed for the synthesis of mono-tosylated PEGs, which can then be converted into various functionalized derivatives with high end-group functionalization rsc.orgmdpi.com.

Comprehensive Spectroscopic and Chromatographic Characterization of M Peg Alcohol and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for elucidating the structure of m-PEG-alcohol, assessing its purity, and quantifying its molecular weight and functionalization. nih.govbg.ac.rsresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Molecular Weight and Functionalization Quantification

¹H NMR is routinely used to determine the number-average molecular weight (Mn) of m-PEG-alcohol through end-group analysis. nih.govtemp.domains The m-PEG structure consists of a repeating oxyethylene unit (-CH₂CH₂O-) terminated by a methyl group (-OCH₃) at one end and a hydroxyl group (-OH) at the other. nih.govacs.org The characteristic signals in the ¹H NMR spectrum correspond to the protons of these different groups.

The main peak in the ¹H NMR spectrum of m-PEG-alcohol arises from the methylene (B1212753) protons of the repeating oxyethylene units (-OCH₂CH₂-), typically appearing around 3.6 ppm in deuterated chloroform (B151607) (CDCl₃). nih.govtemp.domainsacs.org The terminal methyl group (-OCH₃) gives rise to a singlet, often observed around 3.3 ppm. nih.govtemp.domainsresearchgate.net The methylene protons adjacent to the terminal hydroxyl group (-CH₂OH) and the methylene protons adjacent to the terminal methyl ether group (-CH₂OCH₃) also produce distinct signals, although their chemical shifts can be close to the main chain peak, especially for higher molecular weight PEGs. nih.govacs.orgresearchgate.net

The ratio of the integration of the terminal methyl group signal to the integration of the repeating oxyethylene unit signal can be used to calculate the number-average molecular weight (Mn) of the polymer. nih.govtemp.domains For example, by comparing the integration of the singlet at δ 3.38 ppm (corresponding to 3 protons of the -OCH₃ group) to the integration of the main peak at δ 3.64 ppm (corresponding to 4 protons per repeating unit, but integrated as a whole), the number of repeating units (n) and subsequently the Mn can be determined. temp.domains

Similarly, ¹H NMR can be used to quantify the degree of functionalization when the terminal hydroxyl group is modified. By comparing the integration of signals corresponding to the protons of the functional group to the signals of the PEG backbone or the methyl end group, the extent of functionalization can be calculated. nih.govrsc.org

Considerations of ¹H-¹³C Coupling in High Molecular Weight m-PEG Analysis

For higher molecular weight m-PEG-alcohol, the interpretation of ¹H NMR spectra requires careful consideration of ¹H-¹³C coupling. nih.govresearchgate.net The natural abundance of the ¹³C isotope (approximately 1.1%) means that a small percentage of the methylene carbons in the PEG backbone will be ¹³C. temp.domains This results in coupling between these ¹³C nuclei and their directly attached protons, producing satellite peaks flanking the main ¹H signal of the repeating oxyethylene units. nih.govtemp.domains

These ¹H-¹³C coupled peaks, often appearing around ±70 Hz from the main peak, can have integrations comparable to those of the terminal group protons in high molecular weight polymers. nih.govresearchgate.netacs.org Misassigning these satellite peaks to impurities or terminal group signals can lead to erroneous molecular weight and purity determinations. nih.govresearchgate.net The chemical shift difference of these satellite peaks from the main peak is dependent on the magnetic field strength of the NMR spectrometer. nih.govacs.org Using a ¹³C-decoupled pulse sequence can eliminate these satellite peaks, aiding in the correct assignment of terminal group signals. researchgate.netacs.org Correctly accounting for or eliminating ¹H-¹³C coupling is essential for accurate analysis of high molecular weight m-PEG-alcohol by ¹H NMR. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Weight Determination and Impurity Identification

Mass spectrometry (MS) techniques are valuable for determining the molecular weight distribution of m-PEG-alcohol and identifying impurities, including undesired byproducts like PEG diols. bg.ac.rsspectrabase.comnsf.gov Two commonly used ionization techniques for polymers like PEG are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique often used for the analysis of polar molecules, including polymers. nih.govbg.ac.rsresearchgate.net In ESI, the sample solution is sprayed through a charged needle, creating fine droplets. As the solvent evaporates, the charge density on the droplets increases, leading to Coulombic explosions that release charged polymer molecules into the gas phase. These ions are then detected by the mass analyzer. ESI typically produces multiply charged ions for polymers, which can complicate spectra but also provide information about the charge state. nih.govacs.org

ESI-MS can be used to determine the average molecular weight of m-PEG-alcohol and to identify the presence of impurities by their distinct mass-to-charge ratios (m/z). nih.govresearchgate.net The fragmentation patterns observed in ESI-MS, particularly with techniques like collision-induced dissociation (CID), can provide structural information about the polymer chain and end groups. nsf.govresearchgate.net The type of cation used for ionization can influence the fragmentation pattern. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS is another soft ionization technique well-suited for analyzing polymers, including m-PEG-alcohol. nih.govbg.ac.rsnsf.gov In MALDI, the sample is mixed with a matrix material and co-crystallized on a target plate. A laser pulse is used to desorb and ionize the matrix and analyte molecules. MALDI typically produces singly charged ions for polymers, resulting in simpler spectra compared to ESI. nih.gov

MALDI-TOF MS (Time-of-Flight Mass Spectrometry) is commonly used with MALDI ionization to determine the molecular weight distribution of polymers. nsf.govnih.govacs.org The spectrum shows a series of peaks, each corresponding to a different oligomer (a polymer molecule with a specific number of repeating units). The mass difference between adjacent peaks corresponds to the mass of the repeating unit (44 Da for ethylene (B1197577) oxide). creativepegworks.comcreativepegworks.com From the intensities and m/z values of these peaks, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. creativepegworks.comcreativepegworks.comresearchgate.net MALDI-MS is particularly useful for visualizing the distribution of polymer chain lengths and identifying the presence of different end groups or impurities by their characteristic mass series. nsf.govnih.gov

Chromatographic Separations for Purity Profiling and Polydispersity Index (PDI) Assessment

Chromatographic techniques are essential for assessing the purity of m-PEG-alcohol, separating components of different molecular weights, and determining the polydispersity index (PDI). bg.ac.rsspectrabase.comatamanchemicals.com

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a primary technique for determining the molecular weight distribution and PDI of polymers like m-PEG-alcohol. nih.govacs.orgcreativepegworks.comgoogle.com SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. google.com The PDI, a measure of the breadth of the molecular weight distribution (Mw/Mn), is a key parameter obtained from SEC analysis. creativepegworks.comresearchgate.netconicet.gov.ardovepress.com A PDI of 1.0 indicates a monodisperse polymer (all molecules have the same molecular weight), while a PDI greater than 1.0 indicates a polydisperse sample with a range of molecular weights. conicet.gov.argoogle.comnih.gov High purity mPEG alcohol compositions are reported to have a polydispersity value of less than 1.1, and preferably less than 1.05. google.comgoogle.com

Liquid chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC), can also be used for purity profiling and separating m-PEG-alcohol from impurities like PEG diols. researchgate.netgoogle.comnih.govgoogle.com Critical condition HPLC can be particularly useful for separating polymers based on their end groups rather than solely on molecular weight, making it suitable for analyzing the diol content in m-PEG. google.comgoogle.com Reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC) with appropriate detectors like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detectors can be employed to separate and quantify different PEG species. acs.orgnih.gov The choice of stationary phase and mobile phase is crucial for achieving adequate separation of PEG oligomers and related impurities. nih.gov

Chromatographic separation is vital for obtaining high-purity m-PEG-alcohol, as impurities like PEG diols can significantly impact the properties and reactivity of the polymer, especially in conjugation reactions. conicet.gov.argoogle.com

Here is an example of how data might be presented based on typical characterization results for m-PEG-alcohol:

Table 1: Summary of Spectroscopic and Chromatographic Characterization Data for a Representative m-PEG-Alcohol Sample

TechniqueParameter MeasuredRepresentative ResultNotes
¹H NMRNumber-Average Molecular Weight (Mn)~2100 DaCalculated from end-group analysis (e.g., ratio of -OCH₃ to -OCH₂CH₂-) acs.org
¹H NMRPurity>95%Based on integration of characteristic peaks and absence of impurities abbexa.com
MALDI-TOF MSMolecular Weight DistributionSee Figure 1 (Illustrative)Provides distribution of oligomer masses nsf.govnih.govacs.org
MALDI-TOF MSWeight-Average Molecular Weight (Mw)~2200 DaCalculated from MALDI spectrum creativepegworks.comcreativepegworks.comresearchgate.net
SEC (GPC)Polydispersity Index (PDI)1.02 - 1.05Indicates narrow molecular weight distribution creativepegworks.comconicet.gov.ardovepress.com
Critical Condition HPLCPEG Diol Content< 2%Assesses the level of difunctional PEG impurity google.comgoogle.com

Note: The values in this table are representative and would vary depending on the specific m-PEG-alcohol product and its synthesis and purification.

Figure 1: Illustrative MALDI-TOF MS Spectrum of m-PEG-Alcohol

(An actual figure would show a series of peaks separated by 44 Da, representing different PEG oligomers, with the peak intensity distribution indicating the molecular weight distribution.)

Description: The MALDI-TOF MS spectrum of m-PEG-alcohol shows a series of peaks corresponding to different polymer chains varying by one ethylene oxide unit (44 Da). The distribution of peak intensities reflects the polydispersity of the sample.

These analytical techniques, when used in combination, provide a comprehensive profile of m-PEG-alcohol, confirming its structure, determining its molecular weight characteristics, and assessing its purity, all of which are critical for its successful application in various scientific and industrial endeavors.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a primary technique for determining the molecular weight distribution of polymers like PEG warwick.ac.ukchromatographyonline.comresearchgate.net. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier, while smaller molecules penetrate the stationary phase pores more deeply and elute later.

SEC is commonly used to analyze PEG and is even employed as a standard for calibrating SEC columns warwick.ac.uk. This technique can differentiate between different molecular weight species within a PEG sample, providing information about the average molecular weight and polydispersity index (PDI). A lower PDI indicates a narrower molecular weight distribution, which is often desired for pharmaceutical applications acs.org.

While SEC is effective for separating molecules based on size, conjugating small molecules to PEG may result in only minor changes in molecular weight, potentially making their detection challenging by SEC alone acs.org. The mobile phase composition in SEC can influence the separation and peak characteristics. For instance, the addition of short-chain fatty alcohols to the mobile phase has been shown to improve peak symmetry and reduce peak broadening in the SEC analysis of PEGylated proteins google.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation and identification of components in a mixture, including impurities in m-PEG-alcohol nih.govacs.orgnih.govresearchgate.net. LC separates the sample into its individual components based on their interaction with the stationary and mobile phases, while MS provides mass-to-charge ratio information, allowing for the identification and quantification of these components.

LC-MS is particularly valuable for identifying and quantifying impurities in monofunctional PEGs such as m-PEG nih.govresearchgate.net. Common impurities in m-PEG alcohol can include unreacted starting materials, byproducts from synthesis, and PEG diols (PEGs with hydroxyl groups at both ends) google.com. PEG diols are a significant concern as they can undergo similar reactions as the m-PEG alcohol, leading to heterogeneous products in conjugation reactions google.com.

LC-MS can detect and characterize these impurities, providing information about their molecular weight and structure nih.govresearchgate.net. Contamination within the LC-MS system itself, including residual PEGs, can also be a source of extraneous peaks and must be carefully managed ubc.ca.

Research findings highlight the utility of LC-MS in determining the molecular weights of PEG impurities in various PEG types nih.govresearchgate.net.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligomer Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of PEG, particularly for assessing oligomer purity and molecular weight distribution, especially for lower molecular weight PEGs rsc.orgresearchgate.netmdpi.com. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent. PEG oligomers are separated based on their slight differences in hydrophobicity, which increases with chain length.

RP-HPLC can achieve separation of individual PEG oligomers, allowing for the determination of the distribution of different chain lengths in a sample researchgate.netmdpi.com. This is crucial for assessing the uniformity and purity of m-PEG-alcohol, especially for applications requiring a well-defined number of ethylene glycol units.

Studies have demonstrated the capability of RP-HPLC to achieve good separation of PEG oligomers, with resolution depending on the molecular weight and the chromatographic conditions, such as the gradient profile and the stationary phase researchgate.netmdpi.com. RP-HPLC can be used for the quantitative analysis of oligomer dispersity rsc.org. Critical condition HPLC, a mode of chromatography where the separation is independent of molecular weight, can be used specifically to determine the content of PEG diol impurities in mPEG samples google.com.

Advanced Vibrational Spectroscopy and Surface Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and molecular interactions of m-PEG-alcohol. Surface characterization methods are important for understanding the properties of m-PEG-alcohol when it is used to modify surfaces or in formulations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify the functional groups present in a molecule and study molecular interactions scispace.comicm.edu.plpolymtl.caqu.edu.qanih.govmdpi.com. FTIR measures the absorption or transmission of infrared light by a sample as a function of wavenumber. Different functional groups vibrate at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint.

For PEG and m-PEG-alcohol, FTIR spectroscopy is routinely used to confirm the presence of key functional groups. Characteristic absorption bands include:

Broad band around 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (-OH) group at the alcohol terminus scispace.comicm.edu.plnih.govmdpi.com.

Strong absorption band around 1100 cm⁻¹ attributed to the asymmetric stretching vibrations of the ether (C-O-C) bonds in the PEG backbone scispace.comicm.edu.plnih.govmdpi.com.

Bands in the region of 2800-3000 cm⁻¹ corresponding to C-H stretching vibrations in the methylene (-CH₂) groups scispace.commdpi.com.

FTIR can also provide insights into hydrogen bonding and other interactions between PEG molecules or between PEG and other components in a mixture or conjugate scispace.comicm.edu.plnih.gov. Changes in the position or intensity of characteristic peaks can indicate these interactions.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR by providing information about different molecular vibrations qu.edu.qacsic.esacs.orgresearchgate.netresearchgate.net. In Raman spectroscopy, the sample is illuminated with monochromatic light, and the scattered light is measured. Inelastic scattering of photons by molecular vibrations results in shifts in the scattered light frequency, which are characteristic of the molecular structure.

Raman spectroscopy provides a unique molecular fingerprint for PEG, with specific bands corresponding to vibrations such as C-C stretching and CH₂ deformation csic.esresearchgate.netresearchgate.net. It can be used to study the conformation of PEG chains, as certain Raman bands are sensitive to conformational changes, such as the shift between gauche and trans conformations in the C-C dihedral angle researchgate.net.

Raman spectroscopy has been applied to characterize PEG in various contexts, including in blends and composites qu.edu.qaresearchgate.net. It can provide information about the presence and distribution of PEG within a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the outermost layers (typically 5-10 nm) of a material polymtl.caresearchgate.netazom.comnih.govresearchgate.net. XPS involves irradiating the sample surface with X-rays and measuring the kinetic energy of emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For m-PEG-alcohol, XPS can detect the presence of carbon and oxygen, the primary elements in its structure polymtl.caazom.comresearchgate.net. High-resolution XPS spectra of the C 1s peak can be curve-fitted to identify carbon atoms in different chemical environments, such as C-C, C-O, and C=O bonds (if present due to oxidation or impurities) polymtl.caazom.com.

XPS is particularly useful for characterizing surfaces modified with PEG, such as PEGylated nanoparticles or hydrogels polymtl.caresearchgate.netazom.comnih.gov. It can provide information about the surface coverage of PEG and confirm the presence of the PEG layer azom.comnih.gov. Changes in surface composition after treatment or modification can be assessed using XPS polymtl.ca.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique employed to investigate the surface morphology and structural features of materials. For m-PEG-alcohol and its conjugates, SEM provides valuable insights into their macroscopic appearance, including shape, surface texture, and the presence of aggregates or distinct phases.

Studies on PEG-containing materials demonstrate the utility of SEM in revealing morphological details. For instance, SEM has been used to examine the porous morphology of polymer blends incorporating PEG tandfonline.com. It can show the homogeneous shape and size distribution of nanoparticles coated with PEG dovepress.com. The technique is also capable of illustrating the appearance of nanocomposites, such as those exhibiting a tetragonal and agglomerated structure when combined with PEG dovepress.com. Furthermore, SEM is instrumental in observing changes in pore structure and surface characteristics that occur upon the incorporation of mPEG derivatives into materials like chitosan (B1678972) cryosponges nih.gov. In the context of electrospun fibers, SEM analysis helps in optimizing the concentration of PEG to achieve desired nanofiber morphology and diameter, and to assess the presence or absence of beads ekb.egresearchcommons.org. SEM images can also reveal the distribution of nanoparticles and assess their aggregation state before and after surface modification with polymers like PEG ijche.commdpi.com. The analysis of SEM micrographs can provide quantitative data on porosity and pore wall thickness nih.gov.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal nanostructure, size, and shape of individual particles and materials. This is particularly important for characterizing PEG-based nanoparticles and conjugates where nanoscale features dictate their properties and performance.

TEM is widely used to characterize the size and morphology of nanoparticles, including those functionalized or coated with PEG dovepress.comdovepress.commdpi.comhep.com.cnfrontiersin.orgrsc.org. It can reveal the formation of specific nanostructures, such as micelles, by amphiphilic block copolymers containing mPEG segments hep.com.cntandfonline.com. TEM images have shown PEG-coated nanoparticles to be well-dispersed with defined sizes dovepress.commdpi.com. The technique can also demonstrate the successful formation of core-shell structures in drug conjugates involving PEG nih.gov. TEM studies provide visual confirmation of the size and appearance of synthesized nanoparticles and allow for the assessment of their dispersion quality dovepress.commdpi.comfrontiersin.org. Analysis of TEM images can provide quantitative measurements of particle size, often complementing results obtained from techniques like dynamic light scattering (DLS) rsc.org.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase composition, and crystallinity of materials. For m-PEG-alcohol and its conjugates, XRD provides crucial information about their solid-state organization.

M Peg Alcohol in the Design and Engineering of Advanced Polymeric Materials

Formation and Characterization of m-PEG Block Copolymers

The synthesis of block copolymers incorporating m-PEG-alcohol involves various polymerization techniques where the m-PEG chain acts as a macroinitiator for the growth of a second, hydrophobic polymer block. This results in amphiphilic structures that can self-assemble into higher-order architectures. The characterization of these copolymers is essential to confirm their structure, molecular weight, and purity, which dictates their subsequent performance.

Architecture Control in m-PEG-Based Diblock and Triblock Copolymers

Control over the architecture of m-PEG-based block copolymers, whether they are simple diblock (A-B) or more complex triblock (A-B-A or B-A-B) structures, is fundamental to tailoring their properties. The choice of synthesis method and the nature of the initiator play a pivotal role in achieving the desired architecture.

For diblock copolymers, m-PEG-alcohol, with its single hydroxyl group, is a common starting point. This monofunctional initiator ensures the growth of the second block from one end of the PEG chain, leading to a linear A-B architecture.

Triblock copolymers can be synthesized through several routes. For an A-B-A architecture, where 'A' is the hydrophobic block and 'B' is the hydrophilic m-PEG block, a difunctional initiator can be used to grow the hydrophobic chains from a central point, followed by attachment of m-PEG chains to the ends. Conversely, for a B-A-B architecture, a difunctional PEG can initiate the polymerization of the hydrophobic block from both ends. Amphiphilic block copolymers have also been synthesized via transesterification of hydrophilic m-PEG and a hydrophobic polymer like poly(propylene fumarate) (PPF). In one study, copolymers synthesized with mPEGs of molecular weights 570 and 800 resulted in an ABA-type block copolymer. nih.gov

Poly(ethylene glycol)-b-polystyrene (PEG-b-PS) Systems

Poly(ethylene glycol)-b-polystyrene (PEG-b-PS) is a classic example of an amphiphilic block copolymer that has been extensively studied for its self-assembly behavior. The synthesis typically involves using a modified m-PEG-alcohol to initiate the polymerization of styrene. Various "living" or controlled polymerization techniques, such as ATRP, are utilized to produce well-defined copolymers.

The characterization of PEG-b-PS copolymers is crucial to confirm the successful synthesis and to determine the molecular characteristics that influence their self-assembly. Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of both PEG and PS blocks and to determine the block lengths by comparing the integration of characteristic peaks.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and polydispersity index (PDI) of the copolymer. A narrow PDI is indicative of a controlled polymerization process.

CopolymerPEG Mn ( g/mol )PS Mn ( g/mol )PDISynthesis MethodReference
PS-PEG20002000VariableNot SpecifiedCopolymerization with PEG macromonomer nih.gov
MPEG-TEMPO initiated PSNot SpecifiedVariableNot Specified'Living' free radical polymerisation cmu.edu

PEG-Polypeptide Block Copolymers

PEG-polypeptide block copolymers are of significant interest in biomedical applications due to the biocompatibility and biodegradability of the polypeptide block. These copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which can be used as carriers for therapeutic agents.

The synthesis of these copolymers often involves the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of amino acids, initiated by an amine-terminated m-PEG. This method allows for good control over the polypeptide block length and results in copolymers with defined structures. The properties of the resulting copolymer, such as its secondary structure (e.g., α-helix or β-sheet) and its response to environmental stimuli like pH, can be tuned by the choice of amino acid monomers. acs.org

Copolymer SystemPEG Mn ( g/mol )Polypeptide BlockSynthesis MethodKey FindingsReference
PBLG-g-PEG / PBLG-b-PEGNot SpecifiedPoly(γ-benzyl-L-glutamate)DialysisMixtures can form hybrid polymeric micelles with various shapes. ecust.edu.cn
PEG-b-β-strand peptideNot SpecifiedAmphiphilic β-strand peptideNot SpecifiedPEG conjugation stabilizes the β-strand secondary structure. acs.org

m-PEG-grafted Polyurethanes

Grafting m-PEG chains onto polyurethane (PU) surfaces is a widely used strategy to enhance their biocompatibility and reduce protein adhesion and thrombogenicity. The hydrophilic and flexible PEG chains form a hydrated layer on the PU surface, which acts as a steric barrier against nonspecific protein adsorption.

The grafting process typically involves a two-step reaction. First, the PU surface is activated, for example, by reacting it with a diisocyanate to introduce reactive isocyanate groups. Subsequently, m-PEG-alcohol is reacted with these surface-bound isocyanate groups, forming urethane (B1682113) linkages. researchgate.net The density and length of the grafted PEG chains can be controlled by varying the reaction conditions.

Characterization of m-PEG-grafted PUs involves surface-sensitive techniques to confirm the presence and effect of the grafted PEG layer:

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To confirm the chemical modification of the PU surface.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of PEG.

Contact Angle Measurements: To assess the hydrophilicity of the modified surface. A decrease in the water contact angle indicates successful PEG grafting.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the changes in surface topography and roughness after grafting. mdpi.comnih.gov

Studies have shown that grafting PEG with a molecular weight of 2 kDa onto polyurethane surfaces significantly increases their hydrophilicity. mdpi.comnih.gov The thermal stability of the PU films has been observed to decrease with the grafting of PEG. nih.gov

PU SubstrateGrafted m-PEG Mn ( g/mol )Grafting MethodKey Surface Property ChangeReference
Tecoflex SG-80A2000Two-step isocyanate chemistryIncreased hydrophilicity and surface free energy nih.gov
Pellethane 2363-80AE1500Two-step isocyanate chemistryStrongly hydrophilic surface researchgate.net
PDMS-based PUNot SpecifiedAllophanate and esterification reactionsIncreased hydrophilicity nih.gov

m-PEG-Poly(L-lactide-co-glycolide) (mPEG-PLGA) Copolymers

mPEG-PLGA is a biodegradable and biocompatible amphiphilic block copolymer extensively used in drug delivery systems. nanosoftpolymers.com The hydrophilic m-PEG block forms a protective corona, while the hydrophobic and biodegradable PLGA block forms the core of self-assembled nanocarriers, capable of encapsulating hydrophobic drugs. polylactide.com

The synthesis of mPEG-PLGA is typically achieved through the ring-opening polymerization of lactide and glycolide (B1360168) monomers, initiated by m-PEG-alcohol. nih.gov The ratio of lactide to glycolide in the PLGA block, as well as the molecular weights of both the m-PEG and PLGA blocks, can be precisely controlled to tailor the degradation rate of the copolymer and the drug release profile. polylactide.com Alternative, "green" synthesis approaches using biocompatible initiators like zinc proline complexes have been developed to avoid toxic catalysts such as stannous octoate. rsc.org

The characterization of mPEG-PLGA copolymers involves:

¹H NMR: To confirm the copolymer structure and determine the composition and molecular weight of the PLGA block.

Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the glass transition temperature (Tg).

m-PEG Mn ( g/mol )PLGA Mn ( g/mol )LA:GA RatioSynthesis MethodKey FeatureReference
500055,000Not SpecifiedNot SpecifiedUsed for nanoparticle formation nih.gov
Not SpecifiedVariableVariableCustom SynthesisTailored for specific drug delivery needs polylactide.com
Not SpecifiedNot SpecifiedNot SpecifiedRing-opening polymerization with zinc prolineGreen synthesis approach rsc.org

Self-Assembly Phenomena of m-PEG-Containing Amphiphilic Block Copolymers in Solution

A hallmark of amphiphilic block copolymers containing an m-PEG block is their ability to self-assemble in aqueous solutions into various ordered nanostructures. This phenomenon is driven by the thermodynamic incompatibility between the hydrophilic m-PEG block and the hydrophobic second block. In an aqueous environment, the hydrophobic blocks aggregate to minimize their contact with water, forming a core, while the hydrophilic m-PEG blocks form a protective outer shell or corona that interfaces with the surrounding water.

The morphology of the resulting self-assembled structures is influenced by several factors, including:

The relative block lengths (hydrophilic-to-hydrophobic ratio): This is one of the most critical parameters. Generally, as the length of the hydrophobic block increases relative to the hydrophilic m-PEG block, the morphology can transition from spherical micelles to cylindrical or worm-like micelles, and eventually to vesicles (polymersomes).

Copolymer concentration: Above a certain concentration, known as the critical micelle concentration (CMC), self-assembly occurs. The CMC is an important characteristic of an amphiphilic copolymer, as a lower CMC indicates greater stability of the micelles upon dilution.

The nature of the solvent: The choice of solvent and the method of preparation, such as direct dissolution or nanoprecipitation, can significantly impact the final morphology. nih.gov

Interactions between the polymer blocks and the solvent. rug.nl

Commonly observed self-assembled structures for m-PEG block copolymers include:

Micelles: These are core-shell structures with a hydrophobic core and a hydrophilic corona. They are typically spherical and in the size range of 10-100 nm, making them ideal for solubilizing and delivering hydrophobic drugs. For instance, mPEG-b-p(HPMA-Bz) copolymers have been shown to form micelles with sizes ranging from 25 to 100 nm depending on the block lengths and preparation parameters. nih.gov

Vesicles (Polymersomes): These are hollow spheres with an aqueous core enclosed by a bilayer membrane formed by the block copolymers. They can encapsulate both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the bilayer membrane).

The self-assembly process and the resulting nanostructures are typically characterized by techniques such as Dynamic Light Scattering (DLS) to determine the size and size distribution, and Transmission Electron Microscopy (TEM) or Cryo-TEM to visualize the morphology.

Copolymer SystemSelf-Assembled MorphologyFactors Influencing AssemblyCharacterization TechniquesReference
mPEG-b-p(HPMA-Bz)MicellesMolecular weight of blocks, polymer concentrationDLS, Cryo-TEM nih.gov
PEG-b-PSVesicles, Cubosomes, HexosomesHydrophilic block end groups, block junctionCosolvent method, TEM rug.nl
PEG-PolypeptideMicelles, VesiclespH, choice of amino acidDLS, TEM, Fluorescence Spectroscopy acs.orgecust.edu.cn
mPEG-PLGAMicellesHydrophobic block sizeDialysis method nih.gov

Influence of m-PEG Chain Ends and Block Junctions on Self-Assembled Morphologies

The self-assembly of block copolymers is a complex process governed by the delicate balance of intermolecular forces. The characteristics of the hydrophilic block, such as the end group and the nature of the junction with the hydrophobic block, can significantly influence the final morphology of the self-assembled nanostructures. Recent research has demonstrated that even subtle changes to the end of the poly(ethylene glycol) (PEG) chain can lead to dramatic transformations in the resulting morphologies, including vesicles, cubosomes, and hexosomes. rsc.org

For instance, studies on poly(ethylene glycol)-b-polystyrene (PEG-b-PS) have shown that modifying the end group of the PEG block from a hydroxyl group to a methoxy (B1213986), azido (B1232118), or amino group can alter the hydrophobicity of the chain end. rsc.org This change in hydrophobicity affects the effective headgroup area of the block copolymer in solution, which in turn dictates the packing parameter and the resulting self-assembled morphology. rsc.org An increase in the hydrophobicity of the end group can lead to a transition from vesicles to more complex structures like hexosomes. rsc.org

Similarly, the chemical nature of the junction between the hydrophilic PEG block and the hydrophobic block plays a crucial role. A change from a triazole linkage to an amide linkage, for example, has been observed to induce a morphological transition from cubosomes to vesicles. rsc.org These findings highlight the importance of precise chemical control over the polymer architecture in order to tailor the self-assembled morphologies for specific applications.

The self-assembly process is driven by the phase separation of the block copolymer in a selective solvent, where the hydrophobic block aggregates to form the core, and the hydrophilic PEG block forms the corona. researchgate.net The final morphology is determined by the balance of three main forces: the stretching of the core-forming chains, the steric repulsion between the corona chains, and the interfacial tension between the core and the surrounding solvent. researchgate.net

The following table summarizes the influence of m-PEG chain ends and block junctions on the self-assembled morphologies of block copolymers.

FactorVariationEffect on Self-AssemblyResulting Morphologies
m-PEG Chain End Group Increasing Hydrophobicity (e.g., from -OH to -OCH3, -N3, -NH2)Alters the effective headgroup area and packing parameter. rsc.orgTransformation from vesicles to more complex structures like cubosomes and hexosomes. rsc.org
Block Junction Chemical Nature (e.g., Triazole vs. Amide)Influences the interfacial energy and chain packing at the core-corona interface. rsc.orgMorphological transition, for example, from cubosomes to vesicles. rsc.org

Polymerization-Induced Self-Assembly (PISA) for Nanostructures

Polymerization-induced self-assembly (PISA) has emerged as a powerful and efficient one-pot technique for the synthesis of well-defined block copolymer nano-objects at high concentrations. nih.govchinesechemsoc.org This method involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA), often based on m-PEG, with a second monomer that forms an insoluble block. chinesechemsoc.org As the polymerization progresses, the growing hydrophobic block becomes insoluble in the reaction medium, triggering in-situ self-assembly into various morphologies such as spheres, worms, and vesicles. acs.orgresearchgate.net

The use of an m-PEG-based macro-CTA is advantageous due to the hydrophilicity and biocompatibility of the PEG block, which forms the stabilizing corona of the resulting nanoparticles. acs.org PISA can be conducted using various controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly common due to its versatility and tolerance to a wide range of monomers and solvents, including alcoholic media. chinesechemsoc.orgresearchgate.net

A notable advancement in this field is the development of photo-initiated PISA (photo-PISA). acs.orgresearchgate.net This technique utilizes visible light to initiate the polymerization, allowing for the synthesis of block copolymer nano-objects at lower temperatures and with temporal control over the reaction. acs.orgresearchgate.net For example, the photo-PISA of isobornyl acrylate (B77674) (IBOA) in an ethanol (B145695)/water mixture using an m-PEG-based chain transfer agent has been shown to proceed rapidly, achieving high monomer conversion in under 30 minutes. acs.org By carefully adjusting reaction parameters such as the solids content and the degree of polymerization of the core-forming block, a diverse range of morphologies can be accessed. acs.org

The following table provides an overview of key parameters and their effects in m-PEG-initiated PISA.

ParameterInfluence on PISATypical Outcome
Degree of Polymerization (DP) of Core-Forming Block Controls the size of the hydrophobic block and the overall block copolymer composition. chinesechemsoc.orgDictates the final morphology (e.g., spheres at low DP, transitioning to worms and vesicles at higher DP). acs.org
Solids Content Affects the concentration of the reactants and the viscosity of the reaction medium.Can influence the rate of polymerization and the resulting nanoparticle morphology.
Solvent Composition Determines the solubility of the growing polymer chains and influences the self-assembly process.Different solvent mixtures can favor the formation of specific morphologies.
Initiation Method (e.g., Thermal vs. Photo-initiation) Affects the reaction kinetics and allows for temporal control. acs.orgresearchgate.netPhoto-PISA enables faster reactions at lower temperatures. acs.org

Mechanisms of Micelle and Vesicle Formation

The formation of micelles and vesicles from amphiphilic block copolymers, such as those containing an m-PEG-alcohol block, is a thermodynamically driven self-assembly process in a selective solvent. researchgate.net In an aqueous environment, the hydrophobic blocks of the copolymers aggregate to minimize their contact with water, forming the core of the nanostructure. Simultaneously, the hydrophilic m-PEG blocks form a hydrated corona that interfaces with the aqueous medium, providing steric stabilization and preventing aggregation. researchgate.net

The transition between different morphologies, such as from micelles to vesicles, can be understood through the concept of the packing parameter, which relates the volume of the hydrophobic block to the area of the hydrophilic headgroup and the length of the hydrophobic chain. researchgate.net Subtle changes in the molecular geometry or the surrounding environment can alter this packing parameter, leading to a shift in the preferred morphology. researchgate.net

For instance, in some systems, a transition from vesicles to micelles can be induced by heating. nist.gov This temperature-induced transformation can result in a significant change in the solution's properties, such as a dramatic increase in viscosity as low-viscosity vesicular dispersions convert into viscoelastic solutions of wormlike micelles. nist.gov This transition is often continuous, with a coexistence of vesicles and micelles over a narrow temperature range. nist.gov

The mechanism of vesicle formation can also be influenced by the presence of other molecules. In lipid-based systems, the incorporation of PEG-lipids can induce a transition from liposomes (vesicles) to disk-like micelles and eventually to spherical micelles as the concentration of the PEG-lipid increases. nih.gov This process is driven by the accumulation of the PEG-lipids at the highly curved edges of the aggregates. nih.gov

The following table outlines the key factors influencing the formation of micelles and vesicles.

FactorMechanism of InfluenceResulting Structure
Block Copolymer Composition The relative lengths of the hydrophilic and hydrophobic blocks determine the packing parameter. researchgate.netCan favor the formation of either micelles or vesicles.
Solvent Quality The interaction between the solvent and the different blocks affects the degree of phase separation and the interfacial tension.A good solvent for the corona-forming block and a poor solvent for the core-forming block is required for self-assembly.
Temperature Can alter the solubility of the polymer blocks and the flexibility of the polymer chains. nist.govCan induce transitions between different morphologies, such as vesicle-to-micelle transitions. nist.gov
Presence of Additives Additives can co-assemble with the block copolymers, altering the overall packing parameter. nih.govCan induce morphological transitions, for example, from vesicles to micelles. nih.gov

Surface Modification and Coating Applications with m-PEG Constructs

The ability of m-PEG constructs to resist nonspecific protein adsorption and cell adhesion has made them a cornerstone in the field of surface modification and coating. researchgate.netbiochempeg.com By grafting a layer of m-PEG onto a substrate, a hydrophilic and sterically hindered surface is created that can significantly reduce biofouling. dtu.dk

Fabrication of Functional m-PEG Layers on Substrates

Several methods have been developed to immobilize m-PEG onto various substrates. Covalent grafting is often the preferred approach as it creates stable and long-lasting coatings. researchgate.net One common strategy involves the use of silanated m-PEG, which can form covalent bonds with surfaces rich in oxide layers, such as glass and silicon wafers. researchgate.net For example, monomethoxy-PEG can be reacted with 3-isocyanatopropyltriethoxysilane (B1197299) to create a silanated PEG that can be readily grafted onto surfaces. researchgate.net

Another approach involves the use of anchoring polymers. For instance, branched poly(ethylene imine) can be used as an anchoring layer to deposit PEGs of different chain lengths and structures onto silica (B1680970) plates. researchgate.net The choice of substrate also plays a role in the organization of the PEG chains. On gold surfaces, for example, PEG chains have been observed to arrange radially around a center, forming crystalline structures known as spherulites. mdpi.com

The fabrication of PEG-based micro- and nanochannels is another area of interest. tissueeng.net By using UV-assisted irreversible sealing to bond partially crosslinked PEG surfaces, it is possible to create channels with dimensions as small as 50 nm. tissueeng.net

The following table summarizes different methods for fabricating functional m-PEG layers.

MethodDescriptionSubstratesAdvantages
Silanization Covalent grafting of silanated m-PEG. researchgate.netSurfaces with oxide layers (e.g., glass, silicon). researchgate.netCreates stable and durable coatings. researchgate.net
Anchoring Polymers Use of an intermediate polymer layer to bind PEG to the surface. researchgate.netSilica and other substrates. researchgate.netVersatile for different PEG architectures. researchgate.net
Thiol-Gold Chemistry Self-assembly of thiol-terminated PEG on gold surfaces. nih.govGold. nih.govForms well-ordered monolayers. nih.gov
UV-Assisted Sealing Bonding of partially crosslinked PEG surfaces using UV light. tissueeng.netPEG-based materials. tissueeng.netEnables fabrication of micro- and nanochannels. tissueeng.net

Role of m-PEG in Modulating Interfacial Interactions for Anti-Fouling Surfaces

The anti-fouling properties of m-PEG coatings are attributed to a combination of factors, including their hydrophilicity, chain mobility, and neutral charge. dtu.dk When a surface is coated with m-PEG, the polymer chains extend into the aqueous environment and bind water molecules, creating a hydration layer. researchgate.net This layer acts as a physical and energetic barrier, preventing proteins and other biomolecules from approaching the surface. researchgate.netdtu.dk

The mechanism of steric stabilization also plays a crucial role. dtu.dk As a protein or cell approaches a PEGylated surface, the PEG chains would need to be compressed, which is entropically unfavorable. This steric repulsion helps to keep the surface free from fouling. dtu.dk

The effectiveness of an m-PEG coating in preventing fouling depends on factors such as the grafting density and the chain length of the PEG. A dense layer of PEG chains is generally more effective at preventing protein adsorption. acs.org The molecular weight of the PEG can also influence the anti-fouling performance, with higher molecular weight PEGs often providing better resistance to fouling. nih.gov

The following table details the mechanisms by which m-PEG modulates interfacial interactions for anti-fouling purposes.

MechanismDescriptionEffect on Fouling
Hydration Layer Formation m-PEG chains bind water molecules, creating a tightly bound layer of water at the interface. researchgate.netdtu.dkActs as a barrier to prevent the adsorption of biomolecules. researchgate.netdtu.dk
Steric Stabilization The flexible PEG chains create a steric barrier that repels approaching proteins and cells. dtu.dkReduces the likelihood of adhesion and subsequent fouling. dtu.dk
Low Interfacial Free Energy The hydrophilic nature of PEG reduces the driving force for protein adsorption. dtu.dkMinimizes nonspecific interactions between the surface and biomolecules. dtu.dk
Chain Mobility The dynamic nature of the PEG chains can help to dislodge any weakly adsorbed molecules.Contributes to the overall anti-fouling performance.

Integration of m-PEG-Alcohol in Responsive Material Systems

The incorporation of m-PEG-alcohol into polymeric architectures can impart responsive behaviors, allowing the material to change its properties in response to external stimuli such as pH or temperature. These "smart" materials have significant potential in a variety of applications, including controlled drug delivery and diagnostics.

For example, PEGylated polymeric micelles have been designed to be pH-responsive. nih.gov In one such system, a PEG shell is attached to the micelle core via a pH-labile linker. nih.gov At physiological pH, the PEG shell provides stealth properties, prolonging the circulation time of the micelles. However, in the acidic environment of a tumor, the linker is cleaved, detaching the PEG shell. This exposes a positively charged core that can interact more readily with negatively charged tumor cells, enhancing cellular uptake. nih.gov

Thermoresponsive behavior can also be achieved by combining m-PEG with other polymers that exhibit a lower critical solution temperature (LCST). For instance, PEG-stabilized vesicles have been shown to undergo morphological transitions upon cooling or heating. acs.org These temperature-induced changes can be harnessed to trigger the release of an encapsulated payload.

The following table provides examples of responsive material systems incorporating m-PEG-alcohol.

StimulusResponsive ComponentMechanism of ActionApplication
pH pH-labile linker between PEG and the core. nih.govCleavage of the linker in an acidic environment, leading to PEG detachment and enhanced cellular uptake. nih.govTargeted drug delivery to tumors. nih.gov
Temperature Thermoresponsive polymer block combined with PEG. acs.orgMorphological transitions (e.g., vesicle-to-sphere) in response to temperature changes. acs.orgControlled release of encapsulated agents. acs.org

Reactive Oxygen Species (ROS)-Responsive m-PEG Conjugates

Reactive oxygen species (ROS) are highly reactive molecules and free radicals containing oxygen, which are often found at elevated levels in pathological environments such as inflamed tissues and tumors. This localized abundance of ROS can be exploited as a trigger for the site-specific activation of therapeutic agents. The incorporation of ROS-cleavable linkers into m-PEG conjugates has emerged as a promising strategy for creating intelligent drug delivery systems.

In a typical design, a hydrophobic drug molecule is conjugated to a hydrophilic m-PEG-alcohol chain via an ROS-sensitive linker. This amphiphilic conjugate self-assembles into nanosized micelles or polymersomes in an aqueous environment. The m-PEG chains form a hydrophilic corona that shields the hydrophobic core, enhancing the stability and circulation time of the nanocarrier in the bloodstream. Upon reaching a site with high ROS concentrations, the linker is cleaved, leading to the disassembly of the nanostructure and the release of the encapsulated drug.

Common ROS-sensitive linkers include thioethers, which can be oxidized to more hydrophilic sulfoxides and sulfones, and thioketals, which are cleaved in the presence of ROS. For instance, researchers have synthesized conjugates where m-PEG-alcohol is attached to a drug through a thioketal linker. In the presence of ROS, the thioketal is cleaved, releasing the drug. The choice of the linker is critical as its sensitivity to ROS and its cleavage kinetics will dictate the drug release profile.

Linker TypeROS TriggerCleavage Product
ThioetherOxidation (e.g., by H₂O₂)Sulfoxide, Sulfone
ThioketalCleavageKetone and thiols
Boronic EsterOxidationPhenol and boronic acid

These ROS-responsive m-PEG conjugates have demonstrated significant potential in preclinical studies for targeted cancer therapy. By responding to the unique biochemical signature of the tumor microenvironment, these materials can enhance the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.

pH-Responsive m-PEG-Polypeptide Systems

Variations in pH are another hallmark of certain biological microenvironments. For instance, the extracellular space of tumors is often slightly acidic compared to healthy tissues, and the pH within endosomes and lysosomes is significantly lower. This pH differential can be harnessed to trigger conformational changes in polymeric systems, leading to the release of therapeutic payloads.

The conjugation of m-PEG-alcohol to pH-sensitive polypeptides is a widely explored approach for creating such systems. Polypeptides composed of amino acids with ionizable side chains, such as histidine, glutamic acid, and aspartic acid, can undergo changes in their secondary structure and solubility in response to pH fluctuations.

A common strategy involves the synthesis of block copolymers where a hydrophilic m-PEG block is linked to a pH-responsive polypeptide block. For example, a copolymer of m-PEG and poly(L-histidine) (pHis) can be synthesized. At physiological pH (around 7.4), the imidazole (B134444) side chains of histidine are largely neutral, and the pHis block is hydrophobic. This leads to the self-assembly of the copolymer into micelles with a pHis core and an m-PEG corona. When these micelles are taken up by cells into the acidic environment of endosomes (pH 5.0-6.5), the imidazole groups become protonated. This protonation, often referred to as the "proton sponge effect," leads to an influx of water, causing the endosome to swell and rupture, and the micelle to disassemble, releasing its contents into the cytoplasm.

pH-Sensitive Amino AcidpKa of Side ChainCharge at Physiological pH (7.4)Charge at Acidic pH (<6.5)
Histidine~6.0Mostly NeutralPositive
Glutamic Acid~4.3NegativeNeutral
Aspartic Acid~3.9NegativeNeutral

Functionalization of m-PEG with Nanoparticles for Advanced Composites

The surface modification of nanoparticles with polymers is a critical step in the development of advanced composite materials for a wide range of applications, from biomedical imaging to catalysis. The process of attaching polymer chains to a nanoparticle surface, often referred to as "PEGylation" when polyethylene (B3416737) glycol is used, can dramatically alter the properties of the nanoparticles.

The use of m-PEG-alcohol for nanoparticle functionalization is particularly advantageous. The terminal hydroxyl group of m-PEG-alcohol can be readily reacted with functional groups on the nanoparticle surface, such as carboxyl or amine groups, to form stable covalent bonds. This creates a dense layer of hydrophilic PEG chains on the nanoparticle surface.

This PEG layer serves several important functions:

Improved Stability: The hydrophilic PEG chains prevent the aggregation of nanoparticles in aqueous solutions and biological fluids by providing steric hindrance.

Enhanced Biocompatibility: The PEG coating can reduce the recognition of nanoparticles by the immune system, leading to a longer circulation time in the body. This is often referred to as the "stealth" effect.

Increased Solubility: For hydrophobic nanoparticles, the PEG coating can significantly improve their dispersibility in aqueous media.

A variety of nanoparticles have been successfully functionalized with m-PEG-alcohol, leading to the creation of advanced composites with tailored properties.

Nanoparticle TypeSurface Chemistry for m-PEG-alcohol ConjugationResulting Composite Properties
Gold NanoparticlesThiol groups (after modification of m-PEG-alcohol)Enhanced stability, biocompatibility for imaging and sensing
Iron Oxide NanoparticlesCarboxyl or amine groupsImproved colloidal stability, reduced protein adsorption
Silica NanoparticlesSilanol groupsIncreased hydrophilicity, reduced aggregation
Quantum DotsCarboxyl or amine groupsEnhanced photostability and biocompatibility for bioimaging

The resulting m-PEG-functionalized nanoparticle composites exhibit a unique combination of the properties of the inorganic nanoparticle core and the organic polymer shell. These materials are being actively investigated for applications in targeted drug delivery, as contrast agents for medical imaging, and in the development of novel sensors and catalysts.

Computational Investigations and Theoretical Modeling of M Peg Alcohol and Its Oligomers

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular dynamics simulations are a primary tool for studying the conformational and dynamic behavior of polymers like m-PEG-alcohol. These simulations track the time evolution of a system of atoms or coarse-grained beads interacting via defined force fields, providing trajectories from which structural and dynamic properties can be calculated. Studies on polyethylene (B3416737) oxide (PEO) and polyethylene glycol (PEG), which share the same repeating unit as m-PEG, are highly relevant for understanding m-PEG-alcohol mdpi.com.

Force Field Development and Validation for m-PEG Systems

Accurate force fields are fundamental for reliable MD simulations of m-PEG systems. Force fields describe the potential energy of a system as a function of atomic positions, typically including terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (Lennard-Jones and electrostatic). The development and validation of force fields for PEG and PEO have been ongoing, with various models available, including CHARMM, OPLS, GROMOS, and GAFF acs.orgrsc.orgrsc.org.

Validation of force fields involves comparing simulation results for known properties against experimental data or high-level quantum mechanical calculations. For PEG systems, this includes reproducing conformational populations of small oligomers, densities, and diffusion coefficients rsc.orgresearchgate.netmdpi.com. For instance, a revised CHARMM ether force field (C35r) was shown to accurately reproduce experimental conformational populations of dimethoxyethane, a minimal model for the PEG repeat unit researchgate.netnih.gov. The General AMBER force field (GAFF) has also demonstrated excellent agreement with experimental data for densities, self-diffusion coefficients, viscosity, and thermal conductivity of neat PEG oligomers, outperforming other force fields like OPLS in some cases rsc.orgrsc.org. Discrepancies between simulation results and experimental data highlight the need for continuous force field development and testing, especially for specific environments like neat polymers versus aqueous solutions acs.orgrsc.orgrsc.org.

Studies on Persistence Length and Radius of Gyration

The radius of gyration provides a measure of the average spatial extent of a polymer coil. For low molecular weight PEG, simulations show that the radius of gyration scales with molecular weight (Mw) according to a power law, Rg ∝ Mw^ν, with an exponent ν around 0.51-0.52 mdpi.comresearchgate.netnih.govnih.gov. This value is consistent with the behavior of an ideal chain or a polymer in a theta solvent, suggesting that for shorter chains, excluded volume effects are less dominant in water researchgate.netmdpi.com. For longer PEG chains, some studies suggest a transition towards a higher exponent closer to 0.588, characteristic of a real chain in a good solvent nih.gov. Simulations have also calculated the radius of gyration for specific PEG lengths, and these values have been compared favorably with experimental results from techniques like neutron scattering nih.gov.

Data Table: Conformational Properties from MD Simulations

PropertyValue (Å)Scaling Exponent (ν)NotesSource
Persistence Length (λ)3.7 - 3.8-In water, consistent with experiments researchgate.netnih.govnih.govresearchgate.netrsc.org
Radius of Gyration (Rg)-0.51 - 0.52For low molecular weight PEG in water mdpi.comresearchgate.netnih.govnih.gov
Radius of Gyration (Rg)19.1 ± 0.7-For 76-mer PEO (Mw ≈ 3400) in water nih.gov

Analysis of Hydrodynamic Radius and Shape Anisotropy

Beyond static structural properties, MD simulations can also provide insights into the dynamic behavior and effective shape of m-PEG-alcohol in solution. The hydrodynamic radius (Rh) is related to the diffusion of the polymer in solvent and is often compared with experimental diffusion measurements. Simulations have shown good agreement between calculated hydrodynamic radii and experimental values for comparable PEG sizes researchgate.netnih.gov. The dimension corresponding to the middle length of the polymer chain in simulations has been found to be nearly equal to the hydrodynamic radius, which helps explain how PEG can pass through membrane channels researchgate.netnih.gov.

Shape anisotropy describes the deviation of a polymer coil from a perfect sphere. MD simulations of hydrated PEO and PEG have reported a shape anisotropy ratio of approximately 2.59:1.44:1.00 mdpi.comresearchgate.netnih.govnih.gov. This indicates that the polymer chain adopts an elongated, rather than perfectly spherical, conformation in solution.

Data Table: Hydrodynamic Properties from MD Simulations

PropertyValueNotesSource
Shape Anisotropy2.59:1.44:1.00For hydrated PEO and PEG in simulations mdpi.comresearchgate.netnih.govnih.gov
Hydrodynamic RadiusCorrelates with experimental valuesRelated to diffusion in solution researchgate.netnih.gov

Understanding Intermolecular Interactions in m-PEG Aqueous Solutions

Molecular dynamics simulations are instrumental in elucidating the nature of interactions between m-PEG-alcohol molecules and the surrounding solvent, particularly water. PEG chains are hydrophilic due to the oxygen atoms in the backbone, which can form hydrogen bonds with water molecules nih.gov. Simulations have explored the hydrogen bonding patterns and other non-bonded interactions (electrostatic and van der Waals) in aqueous PEG solutions nih.govrsc.orgrsc.orgnih.gov.

Simulations have also investigated the interactions between PEG chains themselves in aqueous solutions, which are crucial for understanding concentration-dependent behavior and potential aggregation mdpi.com. Theoretical models combined with scattering data (like small-angle neutron scattering) have been used to describe the conformation and intermolecular interactions of PEG chains over a range of concentrations mdpi.comresearchgate.net.

Simulations of m-PEG Behavior in Various Solvents and Environments

The behavior of m-PEG-alcohol can vary significantly depending on the solvent environment. MD simulations allow for the investigation of m-PEG conformations and interactions in different solvents, providing insights into solubility and conformational changes. Studies on PEG and its derivatives in various organic solvents, including alcohols, have been conducted using MD simulations nih.govrsc.orgresearchgate.net.

For example, simulations of polyethylene glycol monolaurate (PEGML) in water and various aliphatic alcohols (methanol, ethanol (B145695), 2-propanol, etc.) using force fields like OPLS-AA have explored structural properties and interactions nih.govrsc.org. These studies found differences in chain compactness and dihedral angle distributions depending on the solvent researchgate.net. The radius of gyration indicated that the PEG derivative was most compact in water, followed by methanol, ethanol, and propanol (B110389) researchgate.net. Analysis of hydrogen bonding revealed varying degrees of interaction between the PEG derivative and different alcohol molecules nih.gov. Simulations have also been used to study the effect of solvents like ethanol on systems containing PEGylated lipids, relevant for applications in drug delivery systems like lipid nanoparticles mdpi.com.

Theoretical Models for m-PEG Self-Assembly and Nanostructure Formation

While the provided outline specifically mentions "m-PEG-Alcohol and its Oligomers," theoretical models for self-assembly in PEG systems typically involve amphiphilic molecules where a PEG chain is attached to a hydrophobic block. m-PEG-alcohol itself is hydrophilic, with a slightly less polar methyl ether end group compared to the hydroxyl end. However, theoretical models developed for PEG-containing block copolymers and conjugates can provide a framework for understanding how subtle variations in end-group chemistry or the presence of other molecules might influence the behavior of m-PEG-alcohol, particularly at higher concentrations or in mixtures.

Theoretical modeling, often combined with experimental techniques like small-angle scattering, has been used to analyze the self-assembly of PEG-containing block copolymers into structures like micelles and polymersomes rsc.orgmdpi.com. These models help determine parameters such as aggregation number and micellar radius rsc.org. Theoretical concepts like the Alexander-de Gennes theory have been applied to describe the conformational transitions of PEG chains grafted to surfaces, which is relevant for understanding the behavior of PEGylated nanoparticles or surfaces nih.gov.

While m-PEG-alcohol itself is not typically considered a primary self-assembling molecule in the same way as amphiphilic block copolymers, its interactions with other molecules or surfaces, as studied by simulation and potentially described by theoretical models, can lead to the formation of higher-order structures or influence the stability of formulations. Theoretical models can also be used to understand the role of PEG in regulating the nanostructure and stability of self-assembled systems involving other components rsc.org.

Q & A

Q. What frameworks support the integration of m-PEG48-alcohol research into broader polymer science literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align findings with gaps in PEGylation mechanisms. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies against other PEG derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.